1H-Indole-1-propanamine, 5-bromo-

Catalog No.
S12581871
CAS No.
M.F
C11H13BrN2
M. Wt
253.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-1-propanamine, 5-bromo-

Product Name

1H-Indole-1-propanamine, 5-bromo-

IUPAC Name

3-(5-bromoindol-1-yl)propan-1-amine

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

InChI

InChI=1S/C11H13BrN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2

InChI Key

ISKKTAPNCTVXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCN)C=C1Br

1H-Indole-1-propanamine, 5-bromo- is a chemical compound characterized by its indole structure, which is a bicyclic compound composed of a benzene ring fused to a pyrrole ring. The specific compound has a bromine atom substituted at the 5-position of the indole ring and a propanamine group attached to the nitrogen atom of the indole. Its molecular formula is C11H13BrN2C_{11}H_{13}BrN_{2}, and it has a molecular weight of approximately 253.14 g/mol. This compound is part of a larger class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical for indole derivatives:

  • Bromination: The bromine atom at the 5-position can participate in substitution reactions, allowing for further functionalization.
  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can be employed to remove the bromine atom or reduce other functional groups.
  • Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols under basic conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications .

Indole derivatives, including 1H-Indole-1-propanamine, 5-bromo-, exhibit significant biological activities. They are known to interact with various biological targets, including:

  • Trace Amine-Associated Receptors: These receptors influence dopaminergic and serotonergic signaling pathways, suggesting potential roles in mood regulation and neuropharmacology .
  • Antimicrobial Activity: Some studies indicate that brominated indoles possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Activity: Certain indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The synthesis of 1H-Indole-1-propanamine, 5-bromo- typically involves several steps:

  • Bromination of Indole: Starting from indole, bromination introduces the bromine atom at the 5-position. This can be achieved using bromine in an appropriate solvent under controlled conditions .
  • Formation of Propanamine Side Chain: The propanamine group can be introduced through reductive amination or alkylation methods involving suitable amines .
  • Purification: The product is usually purified via recrystallization or chromatography to obtain the desired purity.

An example synthesis method involves dissolving indole in an organic solvent, followed by sequential reactions involving bromination and subsequent amination .

1H-Indole-1-propanamine, 5-bromo- has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treatments targeting neurological disorders or infections.
  • Research Reagents: It can be used in biochemical assays to study receptor interactions and cellular responses.
  • Material Science: Indole derivatives are explored for their properties in organic electronics and as precursors for advanced materials.

Studies on the interactions of 1H-Indole-1-propanamine, 5-bromo- with biological systems often focus on its binding affinity to trace amine-associated receptors. These interactions may influence neurotransmitter systems and provide insights into its potential effects on mood and behavior. Additionally, investigations into its antimicrobial properties reveal interactions with bacterial cell membranes or metabolic pathways .

Several compounds share structural similarities with 1H-Indole-1-propanamine, 5-bromo-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-BromoindoleBromine at position 5Simpler structure without propanamine side chain
3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-indoleContains a pyridine ring and aminoethyl groupPotentially enhanced solubility and receptor activity
3-(5-bromo-indolyl)propan-1-amineSimilar propanamine chainVariations in substitution patterns on indole
TryptamineIndole structure with an ethylamine side chainKnown for strong neuroactivity

The uniqueness of 1H-Indole-1-propanamine, 5-bromo-, lies in its specific substitution pattern and combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

252.02621 g/mol

Monoisotopic Mass

252.02621 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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